2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and photochemistry .
Preparation Methods
The synthesis of 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide involves several steps. One common method includes the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with appropriate reagents. The carboxylic acid is activated using N,N’-carbonyldiimidazole, followed by the addition of the desired amine to form the acetamide derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases due to its bioactive properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-[(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetamide can be compared with other chromen derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its anticancer properties.
7-(carboxymethoxy)-4-methylchromen-2-one: Used in the synthesis of photoactive materials.
(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid: Investigated for its antimicrobial activity. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
IUPAC Name |
2-(4-methyl-2-oxo-8-propanoylchromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-3-10(17)14-11(20-7-12(16)18)5-4-9-8(2)6-13(19)21-15(9)14/h4-6H,3,7H2,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAGNFJWYDJJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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